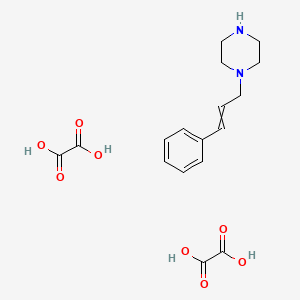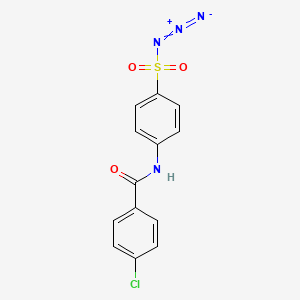
4-Heptyl-1-phenylcyclohexan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Heptyl-1-phenylcyclohexan-1-OL is an organic compound with the molecular formula C19H30O It is a derivative of cyclohexanol, where the cyclohexane ring is substituted with a phenyl group and a heptyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptyl-1-phenylcyclohexan-1-OL typically involves the alkylation of 1-phenylcyclohexanol with a heptyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 1-phenylcyclohexanol is deprotonated to form an alkoxide, which then attacks the heptyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation, recrystallization, or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Heptyl-1-phenylcyclohexan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in toluene.
Major Products Formed
Oxidation: Formation of 4-heptyl-1-phenylcyclohexanone.
Reduction: Formation of 4-heptyl-1-phenylcyclohexane.
Substitution: Formation of 4-heptyl-1-phenylcyclohexyl chloride or bromide.
Aplicaciones Científicas De Investigación
4-Heptyl-1-phenylcyclohexan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to cell membrane interactions and lipid metabolism due to its amphiphilic nature.
Industry: Used in the formulation of specialty chemicals, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 4-Heptyl-1-phenylcyclohexan-1-OL depends on its specific application. In biological systems, it may interact with cell membranes, altering their fluidity and permeability. The phenyl and heptyl groups can engage in hydrophobic interactions with lipid bilayers, while the hydroxyl group can form hydrogen bonds with polar head groups of lipids. These interactions can influence various cellular processes, including signal transduction and membrane transport.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylcyclohexanol: Lacks the heptyl chain, making it less hydrophobic.
4-Heptylcyclohexanol: Lacks the phenyl group, resulting in different chemical properties.
1-Phenyl-1-cyclohexene: Contains a double bond in the cyclohexane ring, altering its reactivity.
Uniqueness
4-Heptyl-1-phenylcyclohexan-1-OL is unique due to the presence of both a phenyl group and a heptyl chain, which confer distinct hydrophobic and hydrophilic properties. This dual nature makes it a versatile compound for various applications, particularly in the design of molecules with specific interactions in biological and chemical systems.
Propiedades
Número CAS |
88069-96-9 |
|---|---|
Fórmula molecular |
C19H30O |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
4-heptyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C19H30O/c1-2-3-4-5-7-10-17-13-15-19(20,16-14-17)18-11-8-6-9-12-18/h6,8-9,11-12,17,20H,2-5,7,10,13-16H2,1H3 |
Clave InChI |
GLZRDGFQNFQCFH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1CCC(CC1)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(E)-Phenyldiazenyl]-1H-pyrazole](/img/structure/B14382198.png)
![1-(4-Methoxyphenyl)-3-[(prop-2-en-1-yl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14382221.png)

![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)
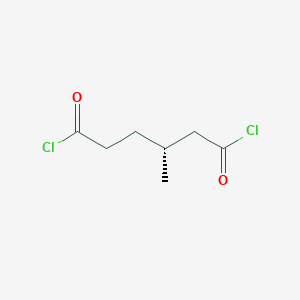

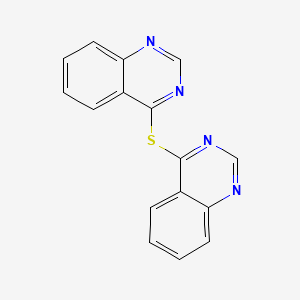

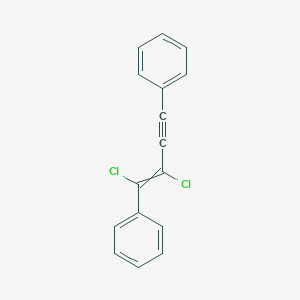

![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)
![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)
